molecular formula C9H9NO2 B11918722 (3R)-3-Hydroxy-3-methyl-1H-indol-2-one CAS No. 16990-74-2

(3R)-3-Hydroxy-3-methyl-1H-indol-2-one

Cat. No.: B11918722
CAS No.: 16990-74-2
M. Wt: 163.17 g/mol
InChI Key: XCHBYBKNFIOSBB-SECBINFHSA-N
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Description

(3R)-3-Hydroxy-3-methyl-1H-indol-2-one is a chiral compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. This particular compound is characterized by a hydroxyl group and a methyl group attached to the third carbon of the indole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Hydroxy-3-methyl-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, the compound can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation or other catalytic processes to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Hydroxy-3-methyl-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the indole ring into a more saturated structure.

    Substitution: Electrophilic substitution reactions can occur at different positions on the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(3R)-3-Hydroxy-3-methyl-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-3-methyl-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the indole ring play crucial roles in its binding to enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to the observed pharmacological effects.

Comparison with Similar Compounds

    (3S)-3-Hydroxy-3-methyl-1H-indol-2-one: The enantiomer of the compound, which may have different biological activities.

    3-Hydroxy-1H-indol-2-one: Lacks the methyl group, which can affect its chemical and biological properties.

    3-Methyl-1H-indol-2-one: Lacks the hydroxyl group, leading to different reactivity and applications.

Uniqueness: (3R)-3-Hydroxy-3-methyl-1H-indol-2-one is unique due to the presence of both the hydroxyl and methyl groups at specific positions on the indole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific studies.

Properties

CAS No.

16990-74-2

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(3R)-3-hydroxy-3-methyl-1H-indol-2-one

InChI

InChI=1S/C9H9NO2/c1-9(12)6-4-2-3-5-7(6)10-8(9)11/h2-5,12H,1H3,(H,10,11)/t9-/m1/s1

InChI Key

XCHBYBKNFIOSBB-SECBINFHSA-N

Isomeric SMILES

C[C@]1(C2=CC=CC=C2NC1=O)O

Canonical SMILES

CC1(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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